molecular formula C12H22O11 B12395374 D-(+)-Cellobiose-13C

D-(+)-Cellobiose-13C

Cat. No.: B12395374
M. Wt: 343.29 g/mol
InChI Key: DKXNBNKWCZZMJT-VSFMPBPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-(+)-Cellobiose-13C: is a disaccharide composed of two glucose molecules linked by a β(1→4) bond. The “13C” denotes that the compound is labeled with the carbon-13 isotope, which is often used in various scientific studies to trace metabolic pathways and understand molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Cellobiose-13C typically involves the enzymatic or chemical hydrolysis of cellulose, followed by the incorporation of the carbon-13 isotope. Enzymatic hydrolysis uses cellulase enzymes to break down cellulose into cellobiose, while chemical hydrolysis involves acid treatment under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or fungi are cultured in media containing cellulose substrates labeled with carbon-13. The microorganisms metabolize the cellulose, producing cellobiose-13C as a byproduct .

Chemical Reactions Analysis

Types of Reactions: D-(+)-Cellobiose-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-(+)-Cellobiose-13C has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of D-(+)-Cellobiose-13C involves its hydrolysis by enzymes such as β-glucosidase, which breaks down the disaccharide into two glucose molecules. These glucose molecules can then enter various metabolic pathways, including glycolysis and the citric acid cycle .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides insights into metabolic processes that are not possible with non-labeled compounds .

Properties

Molecular Formula

C12H22O11

Molecular Weight

343.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1/i12+1

InChI Key

DKXNBNKWCZZMJT-VSFMPBPGSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.